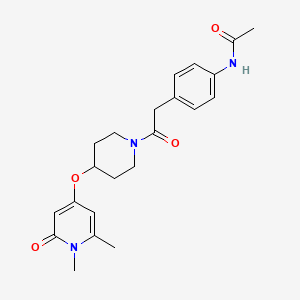

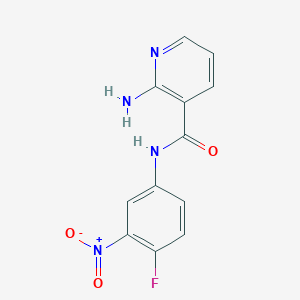

![molecular formula C19H10F4N2O B2607059 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-07-4](/img/structure/B2607059.png)

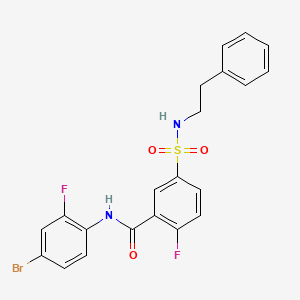

2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known as TPPB, is a small molecule that has gained significant attention in scientific research due to its potential in modulating various physiological processes. TPPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation, inflammation, and other physiological processes.

Wissenschaftliche Forschungsanwendungen

Azafluorene Derivatives as Inhibitors of SARS CoV-2 RdRp

Research by Venkateshan et al. (2020) delved into the synthesis and analysis of azafluorene derivatives, including compounds structurally related to "2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile," for their potential as inhibitors of the SARS CoV-2 RdRp enzyme. The study employed computational methods, including molecular docking and homology modeling, to predict the compounds' efficacy against COVID-19, highlighting their possible application in antiviral drug development Venkateshan et al., 2020.

Phenothiazine-Tethered 2-Aminopyridine-3-carbonitrile as Chemosensors

Another application involves the synthesis of fluorescent chemosensors based on phenothiazine-tethered 2-aminopyridine-3-carbonitrile derivatives. Roja et al. (2020) developed these compounds for the selective and sensitive detection of Fe3+ ions and picric acid, demonstrating their utility in environmental monitoring and safety applications. This work exemplifies how modifications to the pyridine-carbonitrile structure can enhance its functionality in chemosensor design Roja, Shylaja, & Kumar, 2020.

Synthesis and Biological Activities

Further extending its applications, Mo et al. (2007) reported on the synthesis and characterization of a compound with a related structure, focusing on its crystal structure and potential biological activities. Although the study does not directly involve "2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile," it underscores the broader interest in fluorinated pyridines for their diverse biological and pharmacological properties Mo, Wen-yan, He, & Hong-wu, 2007.

Corrosion Inhibition Effect

In the field of materials science, Sudheer and Quraishi (2015) explored the corrosion inhibition properties of aryl pyrazolo pyridine derivatives on copper surfaces. Their findings contribute to the development of more effective corrosion inhibitors, which is crucial for extending the life and performance of metal components in industrial applications Sudheer & Quraishi, 2015.

Herbicidal Activity of Fluorine-containing Derivatives

Liu et al. (2006) synthesized fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the potential of fluorine-substituted compounds in the development of new herbicides. This research demonstrates the agricultural applications of such chemicals, providing a foundation for the creation of more efficient and selective herbicidal agents Liu, Wang, Ding, Liu, & Xiao, 2006.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F4N2O/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLWUFQUPWYZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

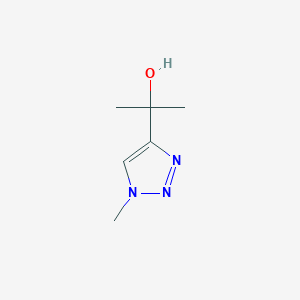

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)

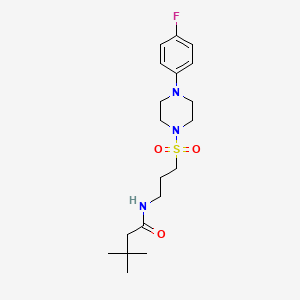

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)

![2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide](/img/structure/B2606988.png)